(3R)-3-methyl-5-oxo-d-proline
Overview
Description
(3R)-3-methyl-5-oxo-d-proline is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a methyl group at the third position and a keto group at the fifth position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methyl-5-oxo-d-proline can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can be initiated by the alkylation of a proline derivative, followed by oxidation to introduce the keto group at the fifth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-methyl-5-oxo-d-proline undergoes various chemical reactions, including:
Oxidation: The keto group at the fifth position can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The methyl group at the third position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
(3R)-3-methyl-5-oxo-d-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-5-oxo-d-proline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features. The presence of the keto group and the chiral center play a crucial role in its binding affinity and specificity towards target enzymes. The pathways involved may include metabolic processes where the compound is either metabolized or modulates the activity of key enzymes.
Comparison with Similar Compounds
(3S)-3-methyl-5-oxo-d-proline: A stereoisomer with different spatial arrangement of the methyl group.
(3R)-3-ethyl-5-oxo-d-proline: A derivative with an ethyl group instead of a methyl group.
(3R)-3-methyl-5-hydroxy-d-proline: A derivative with a hydroxyl group instead of a keto group.
Uniqueness: (3R)-3-methyl-5-oxo-d-proline is unique due to its specific stereochemistry and the presence of both a methyl and a keto group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCPEJXLESDEDM-NQXXGFSBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)N[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514197 | |
Record name | (3R)-3-Methyl-5-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
291763-98-9 | |
Record name | (3R)-3-Methyl-5-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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